molecular formula C5H9ClO3S B2857064 (1-Methoxycyclopropyl)methanesulfonyl chloride CAS No. 1783775-36-9

(1-Methoxycyclopropyl)methanesulfonyl chloride

Cat. No.: B2857064
CAS No.: 1783775-36-9
M. Wt: 184.63
InChI Key: JRJLTQSWESXASX-UHFFFAOYSA-N
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Description

(1-Methoxycyclopropyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H9ClO3S. It is known for its unique chemical structure, which includes a cyclopropyl ring substituted with a methoxy group and a methanesulfonyl chloride group. This compound has gained attention in various fields of research due to its potential biological activities and applications in organic synthesis .

Scientific Research Applications

(1-Methoxycyclopropyl)methanesulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methanesulfonyl chloride involves its reaction with alcohols in the presence of a non-nucleophilic base to give methanesulfonates .

Safety and Hazards

Methanesulfonyl chloride is very toxic by ingestion, inhalation, or skin absorption . It causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclopropyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopropyl derivative. One common method is the reaction of methanesulfonyl chloride with (1-methoxycyclopropyl)methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the cyclopropyl and methoxy groups.

    (1-Methoxycyclopropyl)methanol: A precursor in the synthesis of (1-Methoxycyclopropyl)methanesulfonyl chloride.

    Cyclopropylmethanesulfonyl chloride: Similar structure but without the methoxy group.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl ring and the methoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

(1-methoxycyclopropyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-9-5(2-3-5)4-10(6,7)8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJLTQSWESXASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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